molecular formula C10H10N2O2 B8360745 Methyl 2-cyano-6-ethylisonicotinate

Methyl 2-cyano-6-ethylisonicotinate

Cat. No. B8360745
M. Wt: 190.20 g/mol
InChI Key: ZGLOYNIEZBOQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-cyano-6-ethylisonicotinate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-cyano-6-ethylisonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-cyano-6-ethylisonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-cyano-6-ethylisonicotinate

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 2-cyano-6-ethylpyridine-4-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-3-8-4-7(10(13)14-2)5-9(6-11)12-8/h4-5H,3H2,1-2H3

InChI Key

ZGLOYNIEZBOQPI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1)C(=O)OC)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under N2, 2-ethyl-4-(methoxycarbonyl)pyridine 1-oxide (0.165 g, 911 μmol, Eq: 1.00) was dissolved in Acetonitrile (4 ml). Dimethylcarbamylchlorid (108 mg, 92.1 μl, 1.00 mmol, Eq: 1.1), triethylamine (175 mg, 239 μl, 1.73 mmol, Eq: 1.9) and Trimethylsilylcyanid (280 mg, 355 μl, 2.82 mmol, Eq: 3.10) were added and the RM was stirred at 90° C. overnight. The RM became an orange solution. Control with TLC: the reaction was finished. At RT, the RM was partitioned between water and EtOAc. The organic phase was dried over MgSO4; filtered; concentrated in vacuo: 350 mg; NMR: T205185. The crude material was purified by flash chromatography (silica gel, 20 g, 5% to 50% EtOAc in heptane). Light yellow oil.
Name
2-ethyl-4-(methoxycarbonyl)pyridine 1-oxide
Quantity
0.165 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
92.1 μL
Type
reactant
Reaction Step Two
Quantity
239 μL
Type
reactant
Reaction Step Two
Quantity
355 μL
Type
reactant
Reaction Step Two

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